![molecular formula C8H15ClN2S B1439679 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride CAS No. 30709-62-7](/img/structure/B1439679.png)
5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride
Overview
Description
“5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride” is a chemical compound with the CAS Number: 30709-62-7. Its linear formula is C8H15ClN2S . It’s used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H14N2S.ClH/c1-3-5-6-7(4-2)11-8(9)10-6;/h3-5H2,1-2H3,(H2,9,10);1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 206.74 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Transformations in Organic Chemistry
- Ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate (2), derived from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (1), is transformed into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing its utility in synthesizing complex organic compounds (Albreht, Uršič, Svete, & Stanovnik, 2009).
Antimicrobial and Anticancer Applications
- Novel thiazole compounds containing ether structures, synthesized from an intermediate similar to 5-Ethyl-4-propyl-thiazol-2-ylamine, demonstrate certain fungicidal activities, highlighting its potential in antimicrobial research (Li-ga, 2015).
- Synthesis of 5-enamine-4-thiazolidinone derivatives shows significant trypanocidal and anticancer activities, indicating the relevance of thiazole derivatives in developing novel therapeutic agents (Holota et al., 2019).
Novel Drug Synthesis
- The synthesis of 4-aminoquinoline-derived thiazolidines and their evaluation as antimalarial agents demonstrate the compound's role in the development of new drugs for infectious diseases (Solomon et al., 2013).
- Development of novel pyridine-thiazole hybrid molecules with high antiproliferative activity against various cancer cell lines, showcasing the application in anticancer drug development (Ivasechko et al., 2022).
Antioxidative and Antiviral Activities
- Hydroxycinnamic acid amides of a thiazole containing amino acid exhibit antioxidant and antiviral activities, suggesting potential applications in combating viral infections and oxidative stress (Stankova et al., 2009).
Safety and Hazards
properties
IUPAC Name |
5-ethyl-4-propyl-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.ClH/c1-3-5-6-7(4-2)11-8(9)10-6;/h3-5H2,1-2H3,(H2,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQOKAGCCHYXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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